
Iron;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;yttrium, commonly referred to as yttrium iron garnet (YIG), is a ferrimagnetic material composed of yttrium, iron, and oxygen. It is known for its unique magnetic and optical properties, making it a significant compound in various technological applications. Yttrium iron garnet has a garnet-type crystal structure and is widely used in microwave and optical technologies due to its high Curie temperature and low magnetic damping .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of yttrium iron garnet typically involves the use of yttrium and iron precursors. One common method is the sol-gel process, where yttrium nitrate and iron nitrate are dissolved in a solvent, followed by the addition of a chelating agent to form a gel. The gel is then dried and calcined at high temperatures to obtain yttrium iron garnet . Another method involves the solid-state reaction of yttrium oxide and iron oxide at elevated temperatures to form the garnet structure .
Industrial Production Methods
In industrial settings, yttrium iron garnet is often produced through metallothermic reduction. This involves the reduction of yttrium fluoride and iron oxide using calcium as a reducing agent at high temperatures. The resulting yttrium iron garnet is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Yttrium iron garnet undergoes several types of chemical reactions, including:
Oxidation: Yttrium iron garnet can be oxidized at high temperatures, leading to the formation of yttrium oxide and iron oxide.
Reduction: The compound can be reduced using strong reducing agents to yield yttrium metal and iron metal.
Substitution: Yttrium iron garnet can undergo substitution reactions where other metal ions replace yttrium or iron ions in the crystal lattice.
Common Reagents and Conditions
Common reagents used in the reactions of yttrium iron garnet include:
Oxidizing agents: Oxygen and air at high temperatures.
Reducing agents: Hydrogen gas and calcium.
Substituting agents: Various metal salts that can replace yttrium or iron ions.
Major Products Formed
The major products formed from the reactions of yttrium iron garnet include yttrium oxide, iron oxide, and substituted garnet compounds with different metal ions .
Scientific Research Applications
Yttrium iron garnet has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique magnetic properties.
Biology: Employed in biomedical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the development of medical lasers and radiopharmaceuticals for cancer treatment.
Mechanism of Action
The mechanism by which yttrium iron garnet exerts its effects is primarily through its ferrimagnetic properties. The compound’s unique crystal structure allows for the alignment of magnetic moments, resulting in strong magnetic fields. This property is harnessed in various applications, such as microwave signal processing and optical communication systems. The molecular targets and pathways involved include the manipulation of magnetic domains and the interaction with electromagnetic waves .
Comparison with Similar Compounds
Yttrium iron garnet is often compared with other similar compounds, such as:
Yttrium aluminum garnet (YAG): Used in high-powered lasers and optical fibers.
Yttrium oxide (Y2O3): Employed in ceramics and phosphors for display technologies.
Yttrium barium copper oxide (YBCO): Known for its superconducting properties.
Yttrium iron garnet stands out due to its unique combination of magnetic and optical properties, making it indispensable in microwave and optical technologies .
Properties
CAS No. |
61870-17-5 |
|---|---|
Molecular Formula |
FeY2 |
Molecular Weight |
233.66 g/mol |
IUPAC Name |
iron;yttrium |
InChI |
InChI=1S/Fe.2Y |
InChI Key |
TYXMEAPOPXVDHA-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Y].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


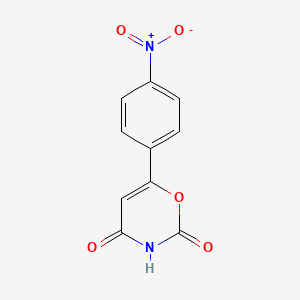
phosphanium perchlorate](/img/structure/B14557644.png)
![Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate](/img/structure/B14557650.png)
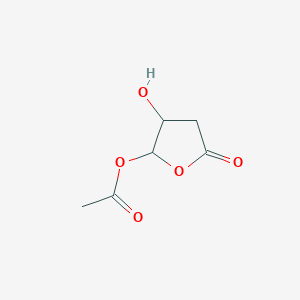
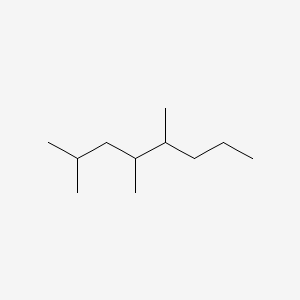
![Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-](/img/structure/B14557658.png)
![4-[2-(4'-Heptyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile](/img/structure/B14557665.png)
![1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14557667.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14557678.png)
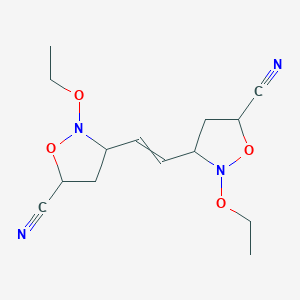
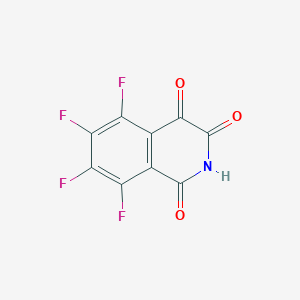
![Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid](/img/structure/B14557701.png)
![4-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14557707.png)

